methyl 3-chloro-1,2-thiazole-4-carboxylate
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Overview
Description
Methyl 3-chloro-1,2-thiazole-4-carboxylate is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
Methyl 3-chloro-1,2-thiazole-4-carboxylate is a derivative of thiazole, a heterocyclic compound. Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound. Some thiazole derivatives have been found to interact with DNA and topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death . .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For instance, some thiazole compounds have been found to have anti-inflammatory and analgesic activity . .
Result of Action
The result of the action of a compound refers to the molecular and cellular effects of the compound’s action. Some thiazole derivatives have been found to have potent biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chloro-1,2-thiazole-4-carboxylate typically involves the reaction of appropriate thiazole precursors with chlorinating agents. One common method involves the cyclization of a precursor containing sulfur and nitrogen atoms, followed by chlorination and esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-1,2-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives .
Scientific Research Applications
Methyl 3-chloro-1,2-thiazole-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Methyl 1-hydroxyindole-3-carboxylate: Another heterocyclic compound with potential biological activities.
2-Aminothiazole-4-carboxylate: A related thiazole derivative with different functional groups and properties
Uniqueness
Methyl 3-chloro-1,2-thiazole-4-carboxylate is unique due to its specific combination of a thiazole ring with a chlorine atom and a methyl ester group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1378832-85-9 |
---|---|
Molecular Formula |
C5H4ClNO2S |
Molecular Weight |
177.6 |
Purity |
95 |
Origin of Product |
United States |
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